molecular formula C10H10O4 B1228224 3,6-Dihydroxy-4,5-dimethylphthalaldehyde CAS No. 52643-54-6

3,6-Dihydroxy-4,5-dimethylphthalaldehyde

Cat. No. B1228224
CAS RN: 52643-54-6
M. Wt: 194.18 g/mol
InChI Key: QBGSYEUMUSQXPP-UHFFFAOYSA-N
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Description

3,6-Dihydroxy-4,5-dimethylphthalaldehyde (HMPA) is a chemical compound that has been studied for its biochemical and cytotoxic actions . It has been found to inhibit the replication of Sarcoma 180 cells in culture .

Scientific Research Applications

Antineoplastic Activity

3,6-Dihydroxy-4,5-dimethylphthalaldehyde has been studied for its antineoplastic efficacy against various murine tumors. Research has shown that this compound significantly prolongs the survival time of mice bearing tumors such as Sarcoma 180, Ehrlich carcinoma, or adenocarcinoma 755 ascites. It has also demonstrated cytotoxicity to Sarcoma 180 cells in culture at specific concentrations (Newman, Lin, & Sartorelli, 1980).

Polymorphism and Solid-State Packing

Studies on dimethyl 3,6-dichloro-2,5-dihydroxyterephthalate, a structurally related compound, have explored its color polymorphism in the solid state. Investigations using ab initio Hartree–Fock methods and time-dependent DFT calculations have provided insights into the molecular geometry and electronic properties of this compound in different polymorphic forms (Peeters, Lenstra, Doren, & Alsenoy, 2001). Additionally, the influence of different types of hydrogen bonds on the color of polymorphs has been elucidated, contributing to the understanding of structural transformations in crystals (Pratik, Nijamudheen, Bhattacharya, & Datta, 2014).

Biochemical Actions in Cellular Models

The biochemical and cytotoxic actions of 3,6-Dihydroxy-4,5-dimethylphthalaldehyde have been studied in Sarcoma 180 cells. This research has shown that the compound inhibits cell replication and impacts various cellular functions such as nucleoside transport, protein synthesis, and energy metabolism (Newman & Sartorelli, 1981).

Other Related Research

Additional research on compounds similar to 3,6-Dihydroxy-4,5-dimethylphthalaldehyde has focused on various aspects such as hydrolysis reactions, synthesis methods, and vibrational spectroscopy of related compounds. These studies contribute to a broader understanding of the chemical properties and potential applications of this class of compounds (Hawkins, 1975).

properties

IUPAC Name

3,6-dihydroxy-4,5-dimethylphthalaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-5-6(2)10(14)8(4-12)7(3-11)9(5)13/h3-4,13-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGSYEUMUSQXPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1O)C=O)C=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60200620
Record name 3,6-Dihydroxy-4,5-dimethylphthalaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60200620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dihydroxy-4,5-dimethylphthalaldehyde

CAS RN

52643-54-6
Record name 3,6-Dihydroxy-4,5-dimethylphthalaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052643546
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6-Dihydroxy-4,5-dimethylphthalaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60200620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
EM Newman, AC Sartorelli - Cancer Research, 1981 - AACR
The replication of Sarcoma 180 cells in culture was inhibited by 3,6-dihydroxy-4,5-dimethylphthalaldehyde (HMPA). The inhibition of growth caused by HMPA was evident after …
Number of citations: 1 aacrjournals.org
EM Newman, AJ Lin, AC Sartorelli - Journal of Medicinal …, 1980 - ACS Publications
A number of hydroquinone dialdehydes and structurally related compounds were synthesized and tested for antineoplastic efficacy against transplanted murine tumors. 3, 6-Dihydroxy-4…
Number of citations: 5 pubs.acs.org
EM NEWMAN - 1979 - search.proquest.com
Among the many classes of compounds which have shown antineoplastic activity in tumor-bearing nice at least three contain aldehyde functional groups. These are the polycarbonyl …
Number of citations: 2 search.proquest.com
K Loevgren, A Hedberg… - Journal of Medicinal …, 1980 - ACS Publications
Two hydroxy-substituted benzofuranylethanolamines (9 and 10), analogues of adrenoceptor-active aryloxypropanolamines, were prepared and their ß-adrenoceptor activity was …
Number of citations: 6 pubs.acs.org

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